3,4-Dichloro-5-nitrobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

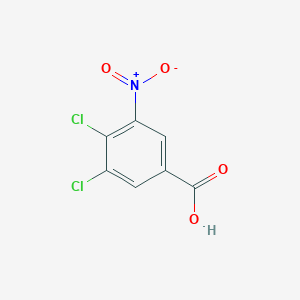

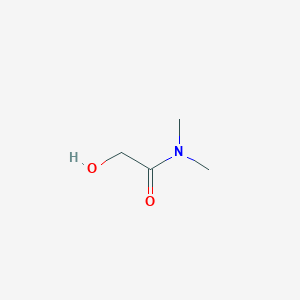

“3,4-Dichloro-5-nitrobenzoic acid” is a chemical compound with the molecular formula C7H3Cl2NO4 . It has a molecular weight of 236.01 . The compound is related to benzoic acids, which are a class of compounds that contain a benzene ring attached to a carboxylic acid group .

Synthesis Analysis

The synthesis of “3,4-Dichloro-5-nitrobenzoic acid” could potentially be achieved through a series of reactions involving nitration, selective reduction, diazotisation, and chlorination . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase .

Molecular Structure Analysis

The InChI code for “3,4-Dichloro-5-nitrobenzoic acid” is 1S/C7H3Cl2NO4/c8-4-1-3 (7 (11)12)2-5 (6 (4)9)10 (13)14/h1-2H, (H,11,12) . This indicates the presence of two chlorine atoms, one nitro group, and one carboxylic acid group attached to a benzene ring.

Chemical Reactions Analysis

The nitro group in “3,4-Dichloro-5-nitrobenzoic acid” is a very important class of nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .

科学的研究の応用

3,4-Dichloro-5-nitrobenzoic acid is a chemical compound with the molecular formula C7H3Cl2NO4 . It’s an important raw material and intermediate used in organic synthesis .

While specific applications for this compound are not readily available, benzoic acid derivatives, which include 3,4-Dichloro-5-nitrobenzoic acid, are essential components of the Vitamin B-complex . They are also used in the manufacture of pharmaceuticals .

Additionally, halogenated benzoic acid derivatives are valuable intermediates for the synthesis of medicines, including antibacterials . For instance, 2,4-dichloro-3,5-difluorobenzoic acid, a compound similar to 3,4-Dichloro-5-nitrobenzoic acid, was synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile in good yield by a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination .

-

Synthesis of Benzoxazoles Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on . 3,4-Dichloro-5-nitrobenzoic acid, being a benzoic acid derivative, could potentially be used in the synthesis of benzoxazole derivatives .

-

Preparation of Antitumor Agents 2,6-Dichloro-3-nitrobenzoic acid, a compound similar to 3,4-Dichloro-5-nitrobenzoic acid, has been used in the preparation of 9-chloro-2-methoxy-6-nitro-5,10-dihydrobenzo[b][1,5]naphthyridin-10-one, which is required for the synthesis of potential DNA-binding antitumor agents .

-

Preparation of Dyes 3-Nitrobenzoic acid, another nitrobenzoic acid derivative, is a precursor to 3-aminobenzoic acid, which in turn is used to prepare some dyes . It’s possible that 3,4-Dichloro-5-nitrobenzoic acid could be used in a similar manner.

-

Synthesis of Quinolone-3-carboxylic Acids Derivatives 2,4-Dichloro-3,5-difluorobenzoic acid, a compound similar to 3,4-Dichloro-5-nitrobenzoic acid, was synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile in good yield by a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination . These derivatives are valuable intermediates for the synthesis of medicines, including antibacterials .

-

Substituent Effects on Acidity The presence of an electron-withdrawing or electron-releasing group affects the stability of a positively charged carbocation . 3,4-Dichloro-5-nitrobenzoic acid, with its nitro and chloro substituents, could potentially influence the acidity of the compound, which might have implications in various chemical reactions .

-

Defluorinated Sparfloxacin 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid, a compound similar to 3,4-Dichloro-5-nitrobenzoic acid, has been identified as a new photoproduct in the defluorination of sparfloxacin , a synthetic antibacterial agent. This suggests that 3,4-Dichloro-5-nitrobenzoic acid could potentially be involved in similar reactions.

Safety And Hazards

When handling “3,4-Dichloro-5-nitrobenzoic acid”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including dust masks, eyeshields, and gloves, should be worn. It is also recommended to ensure adequate ventilation and to avoid ingestion and inhalation .

特性

IUPAC Name |

3,4-dichloro-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFNYXRBTKWJQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dichloro-5-nitrobenzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane](/img/structure/B178391.png)